molecular formula C16H21NO3 B067164 tert-butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 179898-87-4

tert-butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No. B067164
M. Wt: 275.34 g/mol
InChI Key: KUMFMTLVOBDOIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves chemoselective tert-butoxycarbonylation reactions for aromatic and aliphatic amine hydrochlorides and phenols without a base, proceeding under mild conditions and yielding high selectivity. For example, the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a tert-butoxycarbonylation reagent demonstrates high yields in these reactions (Ouchi et al., 2002); (Saito et al., 2006).

Molecular Structure Analysis

Studies on the molecular structure of similar compounds have employed X-ray crystallography, revealing intricate details about their structure and the effects of different substituents. For instance, the molecular structure of certain dihydroquinoline derivatives has been detailed, emphasizing the significance of hydrogen iodide in reactions conducted in tert-butyl alcohol (Matsumoto et al., 2010).

Chemical Reactions and Properties

Tert-butyl nitrite has been highlighted as a versatile reagent, serving both as an oxidant and a N1 synthon in multicomponent reactions, leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations (Sau et al., 2018).

Scientific Research Applications

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs) like tert-butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate are extensively utilized in various industries to prolong the shelf life of products. These compounds have been detected in different environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Moreover, human exposure has been confirmed through the presence of SPAs in fat tissues, serum, urine, breast milk, and fingernails. Exposure pathways include food intake, dust ingestion, and the use of personal care products. Toxicity studies have raised concerns about potential hepatic toxicity, endocrine disrupting effects, and carcinogenicity of some SPAs. The research emphasizes the necessity for future investigations to explore contamination and environmental behaviors of novel high molecular weight SPAs, toxicity effects of co-exposure to several SPAs, and the effects on infants. Additionally, the development of novel SPAs with lower toxicity and migration ability is recommended to decrease potential environmental pollution (Liu & Mabury, 2020).

Indoor Dust Contamination by Synthetic Phenolic Antioxidants

A study exploring the contamination of indoor dust by synthetic phenolic antioxidant (SPA) analogues in urban and rural areas of Shandong province, China, discovered seven SPA analogues in the dust samples. The study found that urban dust had significantly higher total SPA levels compared to rural indoor dust. Among these, BHT (2,6-di-tert-butyl-4-methylphenol) was the dominant analogue in urban indoor dust, constituting 74% of total SPAs. In rural indoor dust, varied composition profiles of SPAs were noticed, with AO 246 and BHT having similar contributions. The study also identified three BHT transformation products in most of the urban and rural dust samples. These findings indicate a potential risk of exposure to multiple SPA analogues and transformation products through dust ingestion, necessitating further research on exposure risks (Liu et al., 2017).

Prenatal Exposure to Synthetic Phenolic Antioxidants

Research on the prenatal exposure to synthetic phenolic antioxidants (SPAs) in pregnant women from South China has highlighted the presence and transfer of SPAs across the placenta. The study systematically analyzed a set of SPAs and their major transformation products in matched samples of maternal plasma, cord plasma, and placenta. The findings indicate prenatal exposure to SPAs, with significant detection of five out of eight target SPAs and all four target transformation products. The study underscores the importance of understanding the exposure and effects of SPAs during prenatal development, and the need for further investigation into the potential health implications of such exposure (Du et al., 2019).

properties

IUPAC Name

tert-butyl 2,2-dimethyl-4-oxo-3H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17-12-9-7-6-8-11(12)13(18)10-16(17,4)5/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMFMTLVOBDOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=CC=CC=C2N1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442538
Record name tert-Butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

CAS RN

179898-87-4
Record name tert-Butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of aniline (19 mL, 0.20 mol), 3-acetoxy-3-methyl-1-butyne (26 g, 0.20 mol), CuCl (1.0 g, 10 mmol) and Et3N (28 mL, 0.20 mol) in THF (120 mL) was heated at reflux for 5 h and was filtered through a pad of Celite™. Removal of solvent and chromatography of the crude mixture (silica gel, EtOAc/hexane, 3/7) afforded 21 g (67%) of 3-methyl-3-phenylamino-1-butyne. Treatment of the aminobutyne with CuCl (0.70 mg, 7.0 mmol) in THF (200 mL) at 70° C. for 16 h followed by chromatography (silica gel, EtOAc/hexane, 3/7) afforded 13 g (60%) of 1,2-dihydro-2,2-dimethylquinoline (structure 75A of Scheme LII, where R1=H, R2-3=methyl). Treatment of the quinoline with di-tert-butyl dicarbonate (22 g, 0.10 mol) and DMAP (12 g, 0.10 mol) in THF (100 mL) for 16 h followed by chromatography (silica gel, EtOAc/hexane, 2/8) afforded 15 g (71%) of 1-tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline. 1-tert-Butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline (3.0 g, 11 mmol) in THF (30 mL) was treated with 1.0 M BH3-THF in THF (29 mL, 29 mmol) at rt for 3 h and was quenched with 3 M KOH (20 mL). To the above solution 30% H2O2 (5 mL) was added and the mixture was stirred for 60 min, then 5 mL of water was introduced. The mixture was extracted, washed with brine and concentrated. Chromatography of the crude mixture on a silica gel column using a 10-30% mixture of EtOAc/Hexane as eluents afforded a 2:1 mixture of two isomers (0.87 g, 3.1 mmol), which was oxidized with PCC (2.5 g, 11 mmol) in 60 mL of methylene chloride at rt for 60 min. Removal of solvent and chromatography of the black oil on a silica gel column using a 20% mixture of EtOAc and hexane as solvent afforded 0.58 g (68%) of 1-tert-butoxycarbonyl-1,2,3,4-tetrahydro-2,2-dimethyl-4-quinolinone as a white solid. Data for 1-tert-butoxycarbonyl-1,2,3,4-tetrahydro-2,2-dimethyl-4-quinolinone: 1H NMR (400 MHz, CDCl3) 7.93 (d, J=7.8, 1H), 7.42 (t, J=7.8, 1H), 7.31 (d, J=7.8, 1H), 7.02 (t, J=7.8, 1H), 2.73 (s, 2H), 1.56 (s, 9H), 1.49 (s, 6H).
Quantity
3 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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30 mL
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29 mL
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2.5 g
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Synthesis routes and methods II

Procedure details

A solution of aniline (19 mL, 0.20 mol), 3-acetoxy-3-methyl-1-butyne (26 g. 0.20 mol), CuCl (1.0 g, 10 mmol) and Et3N (28 mL, 0.20 mol) in THF (120 mL) was heated at reflux for 5 h and was filtered through a pad of Celite™. Removal of solvent and chromatography of the crude mixture (silica gel, EtOAc/hexane, 3/7) afforded 21 g (67%) of 3-methyl-3-phenylamino-1-butyne. Treatment of the aminobutyne with CuCl (0.70 mg, 7.0 mmol) in THF (200 mL) at 70° C. for 16 h followed by chromatography (silica gel, EtOAc/hexane, 3/7) afforded 13 g (60%) of 1,2-dihydro-2,2-dimethylquinoline (structure 75A of Scheme LII, where R1 =H, R2-3 =methyl). Treatment of the quinoline with di-tert-butyl dicarbonate (22 g, 0.10 mol) and DMAP (12 g, 0.10 mol) in THF (100 mL) for 16 h followed by chromatography (silica gel, EtOAc/hexane, 2/8) afforded 15 g (71%) of 1-tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline. 1-tert-Butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline (3.0 g, 11 mmol) in THF (30 mL) was treated with 1.0M BH3 -THF in THF (29 mL, 29 mmol) at rt for 3 h and was quenched with 3M KOH (20 mL). To the above solution 30% H2O2 (5 mL) was added and the mixture was stirred for 60 min, then 5mL of water was introduced. The mixture was extracted, washed with brine and concentrated. Chromatography of the crude mixture on a silica gel column using a 10-30% mixture of EtOAc/Hexane as eluents afforded a 2:1 mixture of two isomers (0.87 g, 3.1 mmol), which was oxidized with PCC (2.5 g, 11 mmol) in 60 mL of methylene chloride at rt for 60 min. Removal of solvent and chromatography of the black oil on a silica gel column using a 20% mixture of EtOAc and hexane as solvent afforded 0.58 g (68%) of 1-tert-butoxycarbonyl-1,2,3,4-tetrahydro-2,2-dimethyl-4-quinolinone as a white solid. Data for 1-tert-butoxycarbonyl-1,2,3,4-tetrahydro-2,2-dimethyl-4-quinolinone: 1H NMR (400 MHz, CDCl3) 7.93 (d, J=7.8, 1H), 7.42 (t, J=7.8, 1H), 7.31 (d, J=7.8, 1H), 7.02 (t, J=7.8, 1H), 2.73 (s, 2H), 1.56 (s, 9H), 1.49 (s, 6H).
Quantity
3 g
Type
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Reaction Step One
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solvent
Reaction Step One
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29 mL
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Reaction Step One
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